An In-depth Technical Guide to 5-(2-Fluorophenyl)oxazole-2-carbonitrile: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-(2-Fluorophenyl)oxazole-2-carbonitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the oxazole ring can significantly modulate the pharmacological profile of the resulting molecule. This guide focuses on a specific, yet underexplored, derivative: 5-(2-Fluorophenyl)oxazole-2-carbonitrile .
The introduction of a 2-fluorophenyl group at the 5-position and a carbonitrile group at the 2-position is of particular interest. The fluorophenyl moiety can enhance metabolic stability and binding affinity through favorable interactions with biological targets.[3] The carbonitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a reactive handle for further chemical modification, or a key pharmacophoric element.
While specific experimental data for 5-(2-Fluorophenyl)oxazole-2-carbonitrile is not abundant in publicly accessible literature, this guide will provide a comprehensive technical overview based on established principles of oxazole chemistry and data from closely related analogues. We will delve into its predicted physicochemical properties, plausible synthetic strategies, expected spectral characteristics, reactivity, and potential applications in drug discovery. This document aims to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and related chemical entities.
Chemical Identity and Physicochemical Properties
The chemical structure of 5-(2-Fluorophenyl)oxazole-2-carbonitrile is characterized by a central 1,3-oxazole ring. A 2-fluorophenyl substituent is attached at the C5 position, and a nitrile group (-C≡N) is at the C2 position.
Predicted Physicochemical Properties
While experimental data is limited, we can predict some of the key physicochemical properties of 5-(2-Fluorophenyl)oxazole-2-carbonitrile based on its structure and comparison with similar compounds.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₅FN₂O | Provides the elemental composition. |
| Molecular Weight | 188.16 g/mol [4] | Influences diffusion and transport properties. |
| XLogP3 | 1.8[4] | A measure of lipophilicity, affecting solubility and membrane permeability. |
| Hydrogen Bond Donors | 0 | The absence of donor groups can influence binding interactions. |
| Hydrogen Bond Acceptors | 3 (N of oxazole, O of oxazole, N of nitrile) | The presence of multiple acceptors allows for diverse hydrogen bonding. |
| Topological Polar Surface Area (TPSA) | 49.8 Ų[4] | Correlates with drug transport properties, including blood-brain barrier penetration. |
The presence of the fluorine atom on the phenyl ring is expected to increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The carbonitrile group, being a strong electron-withdrawing group, will influence the electronic distribution within the oxazole ring, affecting its reactivity and potential interactions with biological targets.
Synthesis Strategies for the Oxazole-2-carbonitrile Scaffold
A potential synthetic pathway is outlined below:
Figure 1. Proposed synthesis of 5-(2-Fluorophenyl)oxazole-2-carbonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed method and would require optimization in a laboratory setting.
Step 1: Synthesis of α-Bromo-2-fluoroacetophenone
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To a solution of 2-fluoroacetophenone (1.0 eq) in glacial acetic acid, add bromine (1.05 eq) dropwise at room temperature with stirring.
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Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude α-bromo-2-fluoroacetophenone.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 5-(2-Fluorophenyl)oxazole-2-carbonitrile
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In a round-bottom flask, dissolve α-bromo-2-fluoroacetophenone (1.0 eq) and cyanoformamide (1.2 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
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Purify the resulting solid by recrystallization or column chromatography to yield 5-(2-fluorophenyl)oxazole-2-carbonitrile.
Spectral Characterization (Predicted)
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics can be anticipated.[6][7]
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¹H NMR: The spectrum would be expected to show a complex multiplet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons of the 2-fluorophenyl group. The proton at the C4 position of the oxazole ring would likely appear as a singlet at a downfield chemical shift.
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¹³C NMR: The spectrum would show distinct signals for the ten carbon atoms. The carbon of the nitrile group would appear significantly downfield (around 115 ppm). The carbon atoms of the oxazole ring would have characteristic shifts, and the fluorinated carbon of the phenyl ring would show a large one-bond C-F coupling constant.
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IR Spectroscopy: A sharp, strong absorption band around 2230 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. Characteristic bands for C=N and C-O stretching within the oxazole ring would also be present, along with aromatic C-H and C=C stretching vibrations.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (188.0386 g/mol ).[4] Fragmentation patterns would likely involve the loss of CO, HCN, and cleavage of the phenyl ring.
Reactivity and Potential for Further Functionalization
The 5-(2-fluorophenyl)oxazole-2-carbonitrile scaffold offers several avenues for further chemical modification, making it an attractive template for generating a library of analogues for structure-activity relationship (SAR) studies.
Figure 2. Potential pathways for chemical modification.
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Reactions of the Nitrile Group: The carbonitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide. It can also be reduced to an amine or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid.
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Reactivity of the Oxazole Ring: The oxazole ring is generally stable but can undergo certain reactions. The C4 proton may be deprotonated with a strong base, allowing for the introduction of various electrophiles.[8]
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Modification of the Fluorophenyl Ring: The fluorine atom can activate the phenyl ring for nucleophilic aromatic substitution, allowing for the introduction of other functional groups. Additionally, the phenyl ring can undergo electrophilic substitution, although the substitution pattern will be directed by the fluorine atom and the oxazole ring.
Potential Applications in Drug Discovery
Oxazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1][2][9] The incorporation of a fluorophenyl group often enhances the biological activity of heterocyclic compounds.
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Anticancer Activity: Many substituted oxazoles have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[10] The 5-(2-fluorophenyl)oxazole-2-carbonitrile scaffold could be explored for its potential as a novel anticancer agent.
-
Anti-inflammatory Activity: Oxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[2] The structural features of the target compound make it a candidate for evaluation in anti-inflammatory assays.
-
Antimicrobial Activity: The oxazole nucleus is present in several natural and synthetic antimicrobial agents. The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.
The specific biological targets for 5-(2-Fluorophenyl)oxazole-2-carbonitrile are yet to be determined. However, based on the activities of related compounds, it is a promising scaffold for screening against a variety of therapeutic targets.
Conclusion
5-(2-Fluorophenyl)oxazole-2-carbonitrile represents a novel and intriguing chemical entity with significant potential in drug discovery and development. While experimental data on this specific molecule is scarce, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on the well-established chemistry of the oxazole scaffold and its constituent functional groups. The versatility of the carbonitrile group for further functionalization, combined with the favorable properties imparted by the fluorophenyl moiety, makes this a promising template for the design of new therapeutic agents. Further research into the synthesis and biological evaluation of 5-(2-Fluorophenyl)oxazole-2-carbonitrile and its analogues is warranted to fully explore its therapeutic potential.
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